L-norvaline t-butyl ester
Overview
Description
L-norvaline t-butyl ester is a derivative of the non-proteinogenic amino acid norvaline. It is commonly used in organic synthesis and as an intermediate in the preparation of various biologically active compounds. The compound has the molecular formula C9H19NO2 and is known for its stability and reactivity in different chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-norvaline t-butyl ester can be synthesized through the esterification of L-norvaline with tert-butanol. One common method involves the use of boron trifluoride etherate as a catalyst, which facilitates the esterification process. The reaction typically occurs under mild conditions, with the reactants being dissolved in an organic solvent such as dichloromethane .
Another method involves the catalytic hydrogenation of the t-butyl ester of (S)-allylglycine in the presence of 10% palladium on charcoal. This reaction is followed by hydrolysis of the intermediate product with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-norvaline t-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on charcoal.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products are substituted esters or amides.
Scientific Research Applications
L-norvaline t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of L-norvaline t-butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes, leading to the modulation of metabolic pathways. For example, it has been shown to inhibit arginase, an enzyme involved in the urea cycle, thereby increasing the availability of arginine for nitric oxide production .
Comparison with Similar Compounds
L-norvaline t-butyl ester can be compared with other similar compounds such as:
L-valine t-butyl ester: Similar in structure but differs in the side chain, leading to different reactivity and applications.
L-leucine t-butyl ester: Another similar compound with a different side chain, used in different synthetic applications.
L-isoleucine t-butyl ester: Similar in structure but with a branched side chain, affecting its chemical properties.
This compound is unique due to its specific side chain and its ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl (2S)-2-aminopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQAQREPOYSME-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477290 | |
Record name | L-norvaline t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15911-75-8 | |
Record name | L-norvaline t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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